1-(3-tert-Butyl-phenyl)-ethylamine

Description

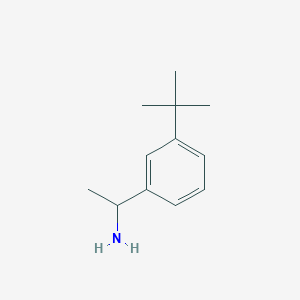

1-(3-tert-Butyl-phenyl)-ethylamine (CAS: 155734-78-4) is a chiral amine featuring a tert-butyl substituent at the meta position of the phenyl ring. The tert-butyl group imparts significant steric bulk and electron-donating properties, distinguishing it from other phenylethylamine derivatives. For instance, similar α-phenylethylamine (α-PEA) derivatives are widely used as chiral auxiliaries or ligands in enantioselective reactions .

Properties

IUPAC Name |

1-(3-tert-butylphenyl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N/c1-9(13)10-6-5-7-11(8-10)12(2,3)4/h5-9H,13H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAUXBJVPSMUQRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)C(C)(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-tert-Butyl-phenyl)-ethylamine typically involves the alkylation of 3-tert-butylphenylacetonitrile followed by reduction. The reaction conditions often include the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to facilitate the alkylation process. The reduction step can be carried out using hydrogenation catalysts like palladium on carbon (Pd/C) under hydrogen gas.

Industrial Production Methods: In an industrial setting, the production of 1-(3-tert-Butyl-phenyl)-ethylamine may involve continuous flow processes to enhance efficiency and yield. The use of microreactor systems allows for better control over reaction parameters, leading to a more sustainable and scalable production method .

Chemical Reactions Analysis

Types of Reactions: 1-(3-tert-Butyl-phenyl)-ethylamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imines or amides using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can convert the compound into more saturated amines using reagents such as lithium aluminum hydride (LiAlH4).

Substitution: The ethylamine moiety can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

Reduction: LiAlH4, Pd/C with hydrogen gas.

Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed:

Oxidation: Imines, amides.

Reduction: Saturated amines.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

1-(3-tert-Butyl-phenyl)-ethylamine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for bioactive compounds.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins

Mechanism of Action

The mechanism of action of 1-(3-tert-Butyl-phenyl)-ethylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The tert-butyl group can influence the compound’s binding affinity and selectivity towards these targets. The ethylamine moiety may participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Structural and Electronic Effects

The tert-butyl group’s steric and electronic profile profoundly influences reactivity and applications. Below is a comparative analysis with key analogs:

Contrasting Reactivity Profiles

- Electron-Donating vs. Withdrawing Groups: The tert-butyl group’s electron-donating nature contrasts sharply with nitro (-NO₂) and trifluoromethyl (-CF₃) groups. For example, nitro-substituted analogs undergo nucleophilic aromatic substitution more readily, while tert-butyl derivatives may favor electrophilic reactions.

- Steric Limitations : In Staudinger cycloadditions, 1-(2-naphthyl)ethylamine shows moderate selectivity (~60% de), whereas 1-(1-naphthyl)ethylamine fails entirely . The tert-butyl analog’s steric profile may similarly hinder selectivity in such reactions.

Biological Activity

1-(3-tert-Butyl-phenyl)-ethylamine, also known as tert-butylphenethylamine, is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound 1-(3-tert-Butyl-phenyl)-ethylamine has the following chemical structure:

- IUPAC Name : 1-(3-tert-butylphenyl)ethan-1-amine

- Molecular Formula : C13H19N

- Molecular Weight : 203.30 g/mol

This compound features a tert-butyl group attached to a phenyl ring, which is further connected to an ethylamine group. The presence of the bulky tert-butyl group may influence its biological activity by affecting its interaction with biological targets.

The biological activity of 1-(3-tert-Butyl-phenyl)-ethylamine is primarily attributed to its interaction with neurotransmitter systems, particularly those involving catecholamines. It may act as a monoamine releasing agent , influencing the release of dopamine and norepinephrine in the brain, which can affect mood and cognitive functions.

Pharmacological Effects

Research indicates several pharmacological effects associated with this compound:

- Stimulant Effects : Similar to other phenethylamines, it may exhibit stimulant properties by enhancing neurotransmitter release.

- Neuroprotective Properties : Some studies suggest potential neuroprotective effects, possibly through antioxidant mechanisms or modulation of neuroinflammatory pathways.

In Vitro Studies

A study conducted on various phenethylamines, including 1-(3-tert-Butyl-phenyl)-ethylamine, assessed their effects on neuronal cell lines. The results indicated that this compound could protect against oxidative stress-induced cell death, demonstrating a potential for neuroprotection in conditions like neurodegenerative diseases .

| Compound | IC50 (µM) | Effect |

|---|---|---|

| 1-(3-tert-Butyl-phenyl)-ethylamine | 15 | Neuroprotective |

| Control (No Treatment) | N/A | No Effect |

In Vivo Studies

In animal models, the administration of 1-(3-tert-Butyl-phenyl)-ethylamine resulted in increased locomotor activity, suggesting stimulant-like effects. Behavioral tests indicated enhanced performance in tasks requiring attention and memory, supporting its potential cognitive-enhancing properties .

Comparative Analysis with Similar Compounds

A comparative analysis was performed with other related compounds to understand the unique biological profiles of 1-(3-tert-Butyl-phenyl)-ethylamine.

| Compound | Structure | Main Activity |

|---|---|---|

| 1-(3-tert-Butyl-phenyl)-ethylamine | Structure | Stimulant, Neuroprotective |

| Phenylethylamine | Structure | Stimulant |

| Amphetamine | Structure | Stimulant |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.